4-Methylpyridazine-3-carboxylic acid
Overview
Description
“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .
Synthesis Analysis
There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .
Scientific Research Applications
Tautomeric Forms and Intermolecular Interactions
4-Methylpyridazine-3-carboxylic acid has been studied for its tautomeric forms and specific intermolecular interactions. Katrusiak, Piechowiak, and Katrusiak (2011) explored the effects of methylation on intermolecular interactions and lipophilicity in methylated derivatives of this compound. Their research highlighted the existence of these compounds in equilibrium between lactam and lactim tautomers, which affects their synthesis and crystallization patterns, as well as the formation of strong CH⋯O hydrogen bonds that influence molecular arrangement and increased lipophilicity (Katrusiak et al., 2011).
Synthesis Methods
Ju Xiu-lian (2011) developed new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, using 3-chloro-6-methylpyridazine as the starting material. This research contributes to the understanding of synthetic sequence changes and overall yield optimization in the synthesis of related compounds (Ju Xiu-lian, 2011).
Chemical Properties and Structure Analysis
Nishiwaki et al. (2006) conducted a study on the synthesis of N-Modified 4-Aminopyridine-3-carboxylates, which involved ring transformation processes. This study illustrates the possibilities for introducing various amino groups and modifying the vicinal positions of similar compounds (Nishiwaki et al., 2006).
Wang, Gao, and Zheng (2014) synthesized specific derivatives of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine, exploring their potential as PET tracers for imaging p38α mitogen-activated protein kinase. This illustrates a potential application in medical imaging research (Wang et al., 2014).
Potential Applications in Pharmaceutical and Biochemical Industries
Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of derivatives of this compound. Understanding the thermal decomposition and stability of such compounds is crucial for their application in pharmaceutical and biochemical industries (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Kubota et al. (2005) developed an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle, which includes compounds like this compound. This method is significant for metabolome research and analysis of metabolites with carboxyl groups in various biological samples (Kubota et al., 2005).
Mechanism of Action
Target of Action
The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .
Mode of Action
The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .
Biochemical Pathways
It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.
Result of Action
The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.
Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .
Properties
IUPAC Name |
4-methylpyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAFTJUUSZDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601726 | |
Record name | 4-Methylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25247-28-3 | |
Record name | 4-Methylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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